molecular formula C21H24N2O4 B1669392 Cyclarbamate CAS No. 5779-54-4

Cyclarbamate

Cat. No.: B1669392
CAS No.: 5779-54-4
M. Wt: 368.4 g/mol
InChI Key: IRZVVDMCEZNNCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclarbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopentane-1,1-diyldimethanol with phenyl isocyanate under controlled conditions to form the desired carbamate . This process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclarbamate has a wide range of scientific research applications:

Mechanism of Action

Cyclarbamate exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to reduced neuronal excitability and muscle relaxation . The molecular targets include the GABA receptor subunits, and the pathways involved are primarily related to the inhibition of neurotransmitter release .

Comparison with Similar Compounds

Comparison: Cyclarbamate is unique in its application as a muscle relaxant and tranquilizer, whereas similar compounds like carbaryl, aldicarb, and oxamyl are primarily used as pesticides. This highlights this compound’s distinct pharmacological properties and its potential therapeutic applications .

Properties

CAS No.

5779-54-4

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[1-(phenylcarbamoyloxymethyl)cyclopentyl]methyl N-phenylcarbamate

InChI

InChI=1S/C21H24N2O4/c24-19(22-17-9-3-1-4-10-17)26-15-21(13-7-8-14-21)16-27-20(25)23-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,22,24)(H,23,25)

InChI Key

IRZVVDMCEZNNCW-UHFFFAOYSA-N

SMILES

C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3

Appearance

Solid powder

melting_point

151.5 °C

Key on ui other cas no.

5779-54-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C 1428;  C-1428;  Ciclarbamato;  Ciclarbamato;  Cyclarbamate;  Cyclarbamatum;  Cyclarbamatum;  EINECS 227-302-7 M 906

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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